molecular formula C10H13IO3 B140810 (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol CAS No. 833353-17-6

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol

Cat. No.: B140810
CAS No.: 833353-17-6
M. Wt: 308.11 g/mol
InChI Key: QXUYTOYFDIQESZ-QMMMGPOBSA-N
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Description

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an iodine atom attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol typically involves the iodination of a precursor compound, such as (1R)-1-(3,4-dimethoxyphenyl)ethanol. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethane.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: Formation of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoacetone or (1R)-1-(3,4-dimethoxyphenyl)-2-iodoacetaldehyde.

    Reduction: Formation of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (1R)-1-(3,4-dimethoxyphenyl)-2-bromoethanol
  • (1R)-1-(3,4-dimethoxyphenyl)-2-chloroethanol
  • (1R)-1-(3,4-dimethoxyphenyl)-2-fluoroethanol

Comparison: Compared to its halogenated analogs, (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the compound’s chemical behavior, making it more suitable for specific synthetic applications and reactions.

Properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUYTOYFDIQESZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CI)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CI)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458499
Record name FT-0670375
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833353-17-6
Record name FT-0670375
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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